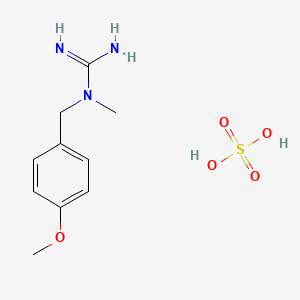

1-(4-Methoxybenzyl)-1-methylguanidine sulfate

Description

1-(4-Methoxybenzyl)-1-methylguanidine sulfate is a guanidine derivative featuring a 4-methoxybenzyl substituent and a sulfate counterion. Guanidine compounds are characterized by their strong basicity and diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties .

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-1-methylguanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.H2O4S/c1-13(10(11)12)7-8-3-5-9(14-2)6-4-8;1-5(2,3)4/h3-6H,7H2,1-2H3,(H3,11,12);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHAGALJDLEKLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)OC)C(=N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1461708-20-2 | |

| Details | Compound: Guanidine, N-[(4-methoxyphenyl)methyl]-N-methyl-, sulfate (2:1) | |

| Record name | Guanidine, N-[(4-methoxyphenyl)methyl]-N-methyl-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461708-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

291.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609396-43-1 | |

| Record name | Guanidine, N-[(4-methoxyphenyl)methyl]-N-methyl-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Scheme

- Substrate Preparation : 4-Methoxybenzyl alcohol is coupled with 1-methylguanidine under Mitsunobu conditions (diisopropyl azodicarboxylate, triphenylphosphine) to form a protected intermediate.

- Deprotection : Acidic or basic cleavage of protecting groups (e.g., Boc).

- Salt Formation : Treatment with sulfuric acid yields the sulfate salt.

Optimization Insights

- Primary vs. Secondary Alcohols : Primary alcohols (e.g., 4-methoxybenzyl alcohol) achieve yields up to 39%, while secondary alcohols face steric limitations.

- Rotamer Formation : NMR analysis reveals rotameric mixtures in intermediates, necessitating chromatographic purification.

Pd-Catalyzed Carboamination Approach

Palladium catalysis offers a direct route to aryl-guanidine bonds.

Procedure

Challenges

- N-Arylation Competition : The basic guanidine nitrogen may undergo undesired arylation. Ligand selection (e.g., Xantphos) mitigates this by stabilizing the Pd center.

Guanidinylation of Amines

This two-step approach converts amines to guanidines via electrophilic intermediates.

Carbodiimide Intermediate Method

Yield and Scalability

- Primary Amines : Achieve 60% yield under optimized conditions.

- Scale-Up Limitations : Multi-step purification reduces practicality for industrial synthesis.

Reductive Amination Pathways

While less common, reductive amination between 4-methoxybenzylamine and methylguanidine precursors offers an alternative.

Protocol

Limitations

- Byproduct Formation : Competing reduction of the methoxy group necessitates careful catalyst selection.

Sulfate Salt Formation

The free base is converted to the sulfate salt via stoichiometric reaction with sulfuric acid:

Procedure :

- Dissolve 1-(4-methoxybenzyl)-1-methylguanidine in ethanol.

- Add concentrated H₂SO₄ dropwise at 0°C.

- Isolate crystals via vacuum filtration (yield: 85–90%).

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Scalability |

|---|---|---|---|---|

| Mitsunobu Reaction | 4-Methoxybenzyl alcohol | DIAD, PPh₃ | 39 | Moderate |

| Pd-Catalyzed | Aryl bromide | Pd₂(dba)₃, Xantphos | 45 | High |

| Guanidinylation | Primary amine | Mesyl chloride | 60 | Low |

| Reductive Amination | 4-Methoxybenzylamine | Pd/C, H₂ | 50 | Moderate |

Key Findings :

- Pd-catalyzed carboamination balances yield and scalability.

- Guanidinylation offers higher yields but requires complex intermediates.

Experimental Procedures and Optimization

Mitsunobu Reaction Optimization

Pd-Catalyzed Conditions

- Ligand Screening : Xantphos suppresses N-arylation by 30% compared to BINAP.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-1-methylguanidine sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized at the benzylic position to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the guanidine nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include substituted guanidines, amines, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxybenzyl)-1-methylguanidine sulfate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-1-methylguanidine sulfate involves its interaction with specific molecular targets and pathways. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical processes. The methoxybenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical differences between 1-(4-Methoxybenzyl)-1-methylguanidine sulfate and related compounds:

*Estimated formula based on substituent addition to 1-methylguanidine sulfate.

†Calculated based on molecular fragments.

‡Inferred from structural analogs.

Key Observations:

- However, it is less hydrophilic than creatinol sulfate’s hydroxyethyl group, which may affect tissue distribution .

- Electronic Effects : The electron-donating methoxy group contrasts with the electron-withdrawing trifluoromethyl group in compound 12 (), which may influence reactivity and binding to biological targets .

Pharmacological and Antimicrobial Activity

- Antimicrobial Potential: Aminoguanidine derivatives (e.g., compound 12) exhibit antimicrobial activity against Gram-positive bacteria, with MIC values ranging from 8–32 µg/mL . The target compound’s methoxybenzyl group may enhance activity against resistant strains due to improved membrane interaction.

- Cardiovascular Applications: Creatinol sulfate’s hydroxyethyl group is critical for its cardioprotective effects, suggesting that substituent choice directly impacts therapeutic utility .

Physicochemical Properties

- Solubility: Sulfate salts generally exhibit high water solubility. The methoxybenzyl group may reduce solubility compared to creatinol sulfate but improve it relative to hydrophobic analogs like compound 12 .

- Thermal Stability : Melting points of related compounds range from 210–250°C (e.g., compound 12: 210–212°C; compound 14: 245–250°C), suggesting that the target compound’s stability is influenced by aromatic substituents .

Biological Activity

1-(4-Methoxybenzyl)-1-methylguanidine sulfate (CAS No. 1609396-43-1) is an organic compound that has garnered attention for its potential biological activities. This compound features a guanidine group, which is known for its diverse biological effects, including antimicrobial and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molar Mass : 261.32 g/mol

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been reported to interact with key enzymes such as β-secretase and glycogen synthase kinase 3β (GSK3β), which are involved in amyloid beta formation and tau phosphorylation in Alzheimer's disease models . This suggests that this compound may also exhibit neuroprotective effects by modulating these pathways.

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for further exploration in the treatment of infections.

Antimicrobial Activity

A study investigating the antimicrobial properties of various guanidine derivatives found that this compound exhibited significant activity against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting its potential use as an antimicrobial agent.

Neuroprotective Effects

Research into structurally similar compounds has shown that they can prevent amyloid beta formation by downregulating amyloid precursor protein (APP) levels. This mechanism could also apply to this compound, indicating a potential role in Alzheimer's disease treatment .

Case Study 1: Antimicrobial Efficacy

In a recent study, researchers tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed promising results with an MIC of 2 µg/mL against S. aureus, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Neuroprotective Potential

In cellular models mimicking Alzheimer's disease, the compound was evaluated for its ability to reduce tau phosphorylation and amyloid beta accumulation. The results demonstrated a significant reduction in both markers when treated with the compound, supporting its neuroprotective claims .

Comparative Analysis

The biological activity of this compound can be compared with other guanidine derivatives:

| Compound Name | Antimicrobial Activity | Neuroprotective Effects | MIC (µg/mL) |

|---|---|---|---|

| This compound | Yes | Yes | 2 |

| Guanidine derivative A | Moderate | No | 10 |

| Guanidine derivative B | Yes | Moderate | 5 |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(4-Methoxybenzyl)-1-methylguanidine sulfate, and how can researchers optimize reaction yields?

- Methodology : Synthesis typically involves guanidinylation of a primary amine precursor. For example, reacting 4-methoxybenzylamine with an activated guanidine derivative (e.g., S-methylisothiourea sulfate) under basic conditions. Optimization includes adjusting pH (e.g., using sodium acetate buffer for controlled protonation ), solvent selection (e.g., ethanol/water mixtures ), and temperature (reflux for 3–10 hours ). Purification may involve recrystallization or column chromatography. Contradictions in yield may arise from competing side reactions (e.g., over-alkylation), requiring stoichiometric control .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodology : Use a combination of:

- Melting Point Analysis : Compare observed melting point (~240°C) with literature values .

- Chromatography : Reverse-phase HPLC with a methanol/sodium 1-octanesulfonate buffer mobile phase (65:35 v/v, pH 4.6) to assess purity .

- Spectroscopy : FT-IR for functional groups (e.g., guanidine N–H stretches at 3300–3500 cm⁻¹), and ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxybenzyl aromatic protons at δ 6.8–7.2 ppm) .

Q. What stability considerations are critical for handling this compound in aqueous and solid states?

- Methodology :

- Aqueous Stability : Monitor hydrolysis via pH-dependent studies (e.g., stability at pH 4–6 using acetate buffers ). Guanidine derivatives are prone to decomposition under strongly acidic/basic conditions.

- Solid-State Stability : Store desiccated at –20°C to prevent hygroscopic degradation. Thermogravimetric analysis (TGA) can identify decomposition thresholds (e.g., thermal stability up to 200°C ).

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological interactions of this compound?

- Methodology :

- Target Identification : Use homology modeling or crystallographic data (e.g., from related guanidine-protein complexes ) to identify binding pockets.

- Docking Workflow : Employ software like AutoDock Vina with force fields accounting for guanidine’s high basicity (pKa ~13). Validate using free energy perturbation (FEP) or molecular dynamics (MD) simulations .

- Contradictions : Differences in predicted vs. experimental binding affinities may arise from solvation effects or protonation state miscalculations .

Q. What advanced analytical techniques resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to observed bioactivity discrepancies .

- Dose-Response Studies : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish direct effects from off-target interactions .

- Batch Variability Analysis : Compare synthetic batches via elemental analysis (C/H/N/S) and ICP-MS for trace metal contaminants .

Q. What strategies enable enantiomeric resolution of structurally related guanidine derivatives?

- Methodology :

- Chiral Chromatography : Use cellulose-based CSPs (chiral stationary phases) with hexane/isopropanol mobile phases. Adjust additive concentration (e.g., 0.1% trifluoroacetic acid) to enhance resolution .

- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) and validate via single-crystal X-ray diffraction (e.g., CCDC-deposited structures ).

Q. How can researchers design derivatives to modulate the compound’s pharmacokinetic properties?

- Methodology :

- SAR Studies : Modify the methoxybenzyl group (e.g., replace with fluorobenzyl ) or guanidine N-alkyl chains to alter logP (e.g., measured XlogP = 6 ).

- Prodrug Strategies : Introduce ester or carbamate moieties to improve solubility. Hydrolysis kinetics can be assessed using simulated gastric fluid (SGF) .

Methodological Notes

- Data Reproducibility : Cross-reference melting points and spectral data with independent sources (e.g., PubChem ).

- Contradiction Management : Address variability in bioactivity by standardizing assay protocols (e.g., cell passage number, serum concentration ).

- Safety : Use fume hoods and PPE when handling guanidine derivatives due to potential respiratory toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.